![molecular formula C17H20ClNO B5303792 N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a cyclopropane derivative that has been synthesized and studied for its potential use as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride is through its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. The binding of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride to the sigma-1 receptor modulates these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can improve cognitive function in animal models of Alzheimer's disease and depression. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride in lab experiments include its selectivity for the sigma-1 receptor, its potential therapeutic effects, and its well-established synthesis method. However, its limitations include its potential toxicity, which requires careful dosing and monitoring in animal studies, and its limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride. These include further optimization of its synthesis method to improve yield and purity, exploration of its potential therapeutic applications in various diseases, and investigation of its mechanism of action at the molecular level. Additionally, the development of analogs of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride with improved pharmacological properties could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride involves a series of chemical reactions. The starting material for the synthesis is 3-(benzyloxy)benzyl chloride, which is reacted with cyclopropanamine in the presence of a base to form N-[3-(benzyloxy)benzyl]cyclopropanamine. This compound is then reacted with hydrochloric acid to yield N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride has been studied for its potential pharmacological properties. It has been shown to have a selective affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. The sigma-1 receptor has been implicated in several diseases, including Alzheimer's disease, depression, and cancer. Therefore, N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride has potential applications in the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)13-19-17-8-4-7-15(11-17)12-18-16-9-10-16;/h1-8,11,16,18H,9-10,12-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWXHUUHHKHZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.